Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thapsigargin can be synthesized through various methods, including total synthesis and semi-synthesis. One notable method involves the conversion of trilobolide into thapsigargin, which offers an economically feasible and sustainable source . The synthetic route typically involves multiple steps, including selective transformations and the use of specific reagents to achieve the desired product.
Industrial Production Methods: Industrial production of thapsigargin often relies on the extraction from Thapsia garganica using ethanol, followed by concentration and purification processes . Recent advancements have also explored the use of temporary immersion bioreactor systems for the sustainable production of thapsigargin in shoot cultures of Thapsia garganica .
Chemical Reactions Analysis
Types of Reactions: Thapsigargin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the reactions involving thapsigargin include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve high yields and purity.
Major Products: The major products formed from these reactions include various derivatives of thapsigargin, which are often designed to improve its pharmacological properties. For example, mipsagargin is a prodrug derived from thapsigargin that targets cancer cells more selectively .
Scientific Research Applications
Mechanism of Action
Thapsigargin exerts its effects by inhibiting the SERCA pump, which is responsible for maintaining low cytosolic calcium levels and high calcium levels in the sarcoplasmic and endoplasmic reticula . By blocking this pump, thapsigargin causes an increase in cytosolic calcium concentration, leading to endoplasmic reticulum stress and activation of the unfolded protein response . Prolonged ER stress can result in apoptosis, making thapsigargin a potent cytotoxin .
Comparison with Similar Compounds
Thapsigargicin: Another sesquiterpene lactone found in Thapsia garganica with similar SERCA inhibitory properties.
Nortrilobolide: A related compound with a similar chemical structure and biological activity.
Uniqueness: Thapsigargin’s high potency and selectivity for the SERCA pump distinguish it from other similar compounds. Its ability to induce apoptosis through ER stress and its potential as a cancer therapeutic agent highlight its unique properties .
Properties
IUPAC Name |
[6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFPJGBNCFXKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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